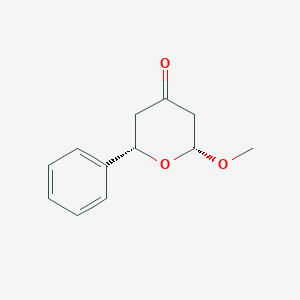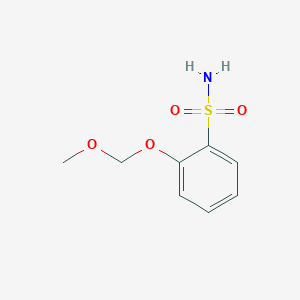
2-(Methoxymethoxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethoxy)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class It features a benzene ring substituted with a methoxymethoxy group at the second position and a sulfonamide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethoxy)benzene-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with benzene, which undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline using a reducing agent such as tin and hydrochloric acid.
Protection: The aniline is protected by converting it to its corresponding methoxymethyl derivative using methoxymethyl chloride (MOMCl) in the presence of a base like sodium hydroxide.
Sulfonation: The protected aniline is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The methoxymethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while bromination would yield bromo derivatives.
Scientific Research Applications
2-(Methoxymethoxy)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with sulfonamide functionalities.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and resins.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition prevents bacterial replication and growth .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but without the methoxymethoxy group.
Sulfamethoxazole: Another sulfonamide used as an antibiotic, featuring a different substituent on the benzene ring.
Sulfadiazine: A sulfonamide used in combination with other drugs to treat infections.
Uniqueness
2-(Methoxymethoxy)benzene-1-sulfonamide is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can provide distinct advantages in specific applications, such as increased solubility or altered binding affinity to molecular targets.
Properties
CAS No. |
82020-71-1 |
|---|---|
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2-(methoxymethoxy)benzenesulfonamide |
InChI |
InChI=1S/C8H11NO4S/c1-12-6-13-7-4-2-3-5-8(7)14(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) |
InChI Key |
VLAKMMYSYLGOCO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC=C1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
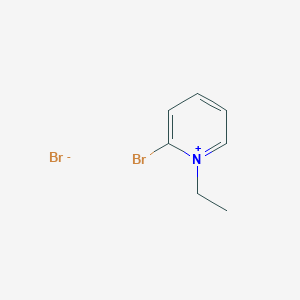
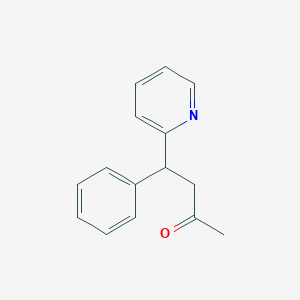
![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
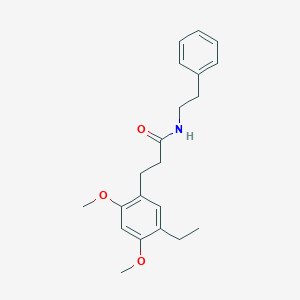
![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
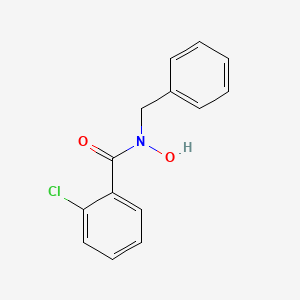
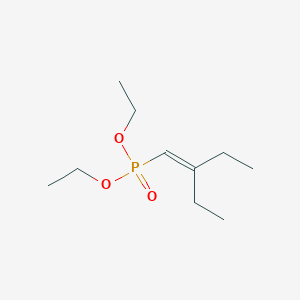
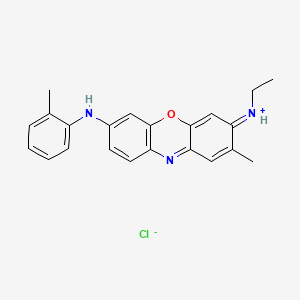
![15-Benzyl-7-methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane](/img/structure/B14426224.png)
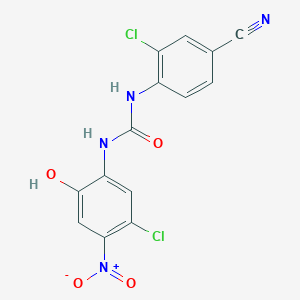
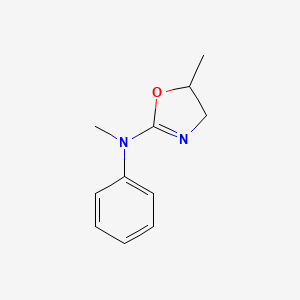
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
